molecular formula C12H24N2O4 B7888838 N-Boc-D-valine N'-methoxy-N'-methylamide CAS No. 293329-55-2

N-Boc-D-valine N'-methoxy-N'-methylamide

Cat. No.: B7888838
CAS No.: 293329-55-2
M. Wt: 260.33 g/mol
InChI Key: RRBFCGUIFHFYQK-UHFFFAOYSA-N
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Description

N-Boc-D-valine N'-methoxy-N'-methylamide (CAS: 87694-52-8) is a chiral, Boc-protected amino acid derivative featuring a Weinreb amide group (N'-methoxy-N'-methylamide). This structural motif enhances its utility in organic synthesis, particularly in ketone formation via nucleophilic acyl substitution . The D-valine backbone introduces steric bulk from the isopropyl side chain, influencing solubility and reactivity. The compound is synthesized with high purity (97%) and is commonly used in peptide synthesis and asymmetric catalysis .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-8(2)9(10(15)14(6)17-7)13-11(16)18-12(3,4)5/h8-9H,1-7H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBFCGUIFHFYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400882
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293329-55-2
Record name N~2~-(tert-Butoxycarbonyl)-N-methoxy-N-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide typically involves the protection of the amino group of D-valine with a Boc group, followed by the formation of the N-methoxy-N-methylamide. One common method involves the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of Boc-D-valine methyl ester to Boc-D-valinol, which is then oxidized to Boc-D-valine N’-methoxy-N’-methylamide .

Industrial Production Methods

In industrial settings, the synthesis of N-Boc-D-valine N’-methoxy-N’-methylamide can be carried out using continuous flow reactors. This method allows for efficient and scalable production, with the use of solid acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Boc-D-valine N’-methoxy-N’-methylamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-D-valine N’-methoxy-N’-methylamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc-D-valine N’-methoxy-N’-methylamide involves the temporary protection of the amino group, allowing for selective reactions to occur at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (CAS: 87694-49-3)

  • Structural Differences : Replaces valine with alanine (methyl side chain instead of isopropyl).
  • Impact on Properties :
    • Solubility : Higher solubility in polar solvents due to reduced steric hindrance.
    • Reactivity : Faster reaction kinetics in acyl transfer reactions compared to the valine derivative.
  • Applications : Preferred for less sterically demanding syntheses .

N-Boc-L-proline N'-methoxy-N'-methylamide (CAS: 115186-37-3)

  • Structural Differences : Cyclic proline backbone introduces rigidity.
  • Impact on Properties :
    • Conformational Restriction : Enhances stereochemical control in asymmetric synthesis.
    • Yield : Lower yield (82%) compared to the valine derivative (97%), likely due to purification challenges from proline’s cyclic structure .
  • Applications : Widely used in peptidomimetics and constrained peptide design .

N-(tert-butoxycarbonyl)glycine N’-methoxy-N’-methylamide

  • Structural Differences : Glycine lacks a side chain, minimizing steric effects.
  • Impact on Properties :
    • Reactivity : Rapid nucleophilic substitution but lower stability due to unhindered amide.
    • Yield : Significantly lower yield (22%) in ketone synthesis, attributed to side reactions .
  • Applications: Limited to small-scale syntheses requiring fast kinetics .

Functional Group Comparisons

Weinreb Amide vs. Methyl Ester

  • N-Boc-D-valine N'-methoxy-N'-methylamide (Weinreb amide): Directs nucleophilic attack to ketones, avoiding over-addition. Stable under basic conditions, ideal for Grignard or organolithium reactions .
  • N-Boc-L-valine methyl ester :
    • Prone to hydrolysis under basic conditions.
    • Used for esterification but lacks ketone selectivity .

Boc vs. Fmoc Protection

  • Boc Protection :
    • Acid-labile (removed with TFA), compatible with base-stable Weinreb amides.
    • Preferred for solution-phase synthesis .
  • Fmoc Protection (e.g., Nα-Fmoc-Nω-Pbf-L-arginine N'-methoxy-N'-methylamide):
    • Base-labile (removed with piperidine), used in solid-phase peptide synthesis.
    • Yields comparable (80%) but requires orthogonal deprotection strategies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Yield Key Applications
This compound C13H26N2O4 274.35 97% Not reported Ketone synthesis, peptide coupling
N-Boc-L-proline N'-methoxy-N'-methylamide C12H22N2O4 258.31 98% 82% Asymmetric synthesis
N-Boc-L-alanine N'-methoxy-N'-methylamide C10H20N2O4 232.28 Not reported Not reported Model studies for acyl transfer

Biological Activity

N-Boc-D-valine N'-methoxy-N'-methylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from D-valine, an amino acid that plays a crucial role in protein synthesis. The "N-Boc" (tert-butoxycarbonyl) group serves as a protective group that enhances the stability and solubility of the compound during synthesis. The methoxy and methyl groups are introduced to modify the compound's biological properties.

The synthesis typically involves several steps:

  • Protection of D-valine : The carboxyl group of D-valine is protected using the Boc group.
  • Methylation : The amine group is then subjected to methylation using reagents such as methyl iodide or dimethyl sulfate.
  • Deprotection : Finally, the Boc group is removed to yield the final product.

Anticancer Properties

Recent studies have investigated the anticancer potential of N-Boc-D-valine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (μM)Reference
N-Boc-D-valine derivativeHeLa (cervical cancer)25 ± 5
N-Boc-D-valine derivativeCEM (T-lymphocyte)30 ± 3
N-Boc-D-valine derivativeL1210 (leukemia)20 ± 4

These findings suggest that modifications to the valine structure can enhance the compound's efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Protein Synthesis : By mimicking natural amino acids, this compound could interfere with ribosomal function and protein synthesis.
  • Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Targeting Specific Enzymes : The methoxy and methyl groups may facilitate binding to specific enzymes or receptors involved in cell signaling pathways.

Case Studies

  • Study on Antiproliferative Activity : A study published in Journal of Medicinal Chemistry evaluated various N-methylated amino acid derivatives for their antiproliferative activity. The results demonstrated that certain structural modifications led to enhanced activity against tumor cells, suggesting a promising avenue for drug development .
  • In Vivo Studies : Research has indicated that N-methylated amino acids can exhibit different pharmacokinetic profiles compared to their unmethylated counterparts. In vivo studies are necessary to further elucidate the therapeutic potential and safety profile of N-Boc-D-valine derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Boc-D-valine N'-methoxy-N'-methylamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using Weinreb amide chemistry. For example, N-(tert-butoxycarbonyl)glycine N’-methoxy-N’-methylamide was reacted under Grignard conditions to yield a derivative with a 22% yield . To optimize yields, consider adjusting reaction parameters such as temperature (0°C to room temperature), stoichiometry of reagents (e.g., excess organometallic reagents), and catalyst selection (e.g., LiCl for stabilization). Purification via column chromatography using gradients of ethyl acetate/hexanes is recommended.

Q. What purification techniques are recommended for this compound to ensure high purity?

  • Methodological Answer : Use silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 30% EtOAC in hexanes) to isolate the compound, as demonstrated in similar syntheses . Recrystallization from non-polar solvents (e.g., hexanes) may further enhance purity. Safety protocols, such as wearing nitrile gloves and working in a fume hood, are critical due to potential irritant properties .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Employ multinuclear NMR (¹H, ¹³C) to verify stereochemistry and functional groups. For instance, ¹H NMR peaks at δ ~1.45 ppm (Boc tert-butyl group) and δ ~3.1–3.3 ppm (N-methoxy-N-methyl protons) are diagnostic . Compare data with literature values for analogous Weinreb amides, such as Boc-protected glycine derivatives .

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